ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Overview
Scientific Research Applications
Synthesis Process and Optimization
- A study by Liu Zong-lin (2013) focused on the synthesis process of arbidol Mannich reaction, using this compound as a raw material. The study optimized synthesis parameters to achieve over 83% yield and more than 99% purity.
Synthesis Technology Research
- Huang Bi-rong (2013) investigated the synthesis technology of a similar compound, emphasizing the optimization of synthesis process parameters to yield a product with over 84.6% yield and more than 98% purity (Huang Bi-rong, 2013).
Antiviral Properties
- Boriskin et al. (2008) explored the broad-spectrum antiviral properties of a derivative of this compound, particularly its action against influenza A and B viruses and hepatitis C virus. The study highlighted its unique mechanism involving inhibition of virus-mediated fusion (Boriskin et al., 2008).
Impurity Identification in Drug Candidates
- Ning Li et al. (2007) conducted a study on identifying impurities in a new bulk drug candidate related to this compound. The research utilized various analytical methods to confirm the structure of the impurity (Ning Li et al., 2007).
Anti-Hepatitis B Virus Activities
- Zhao et al. (2006) synthesized a series of derivatives of this compound and evaluated their anti-hepatitis B virus (HBV) activities, discovering significant anti-HBV activity in certain compounds (Zhao et al., 2006).
Brominated Tryptophan Alkaloids Studies
- Segraves and Crews (2005) investigated brominated tryptophan derivatives, including a compound similar to the one , for their antibacterial properties, particularly against Staphylococcus epidermidis (Segraves & Crews, 2005).
properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanylmethylamino)methyl]indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)11-22-12-27-13-7-5-4-6-8-13/h4-10,22,24H,3,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTGGQCCWIJOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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